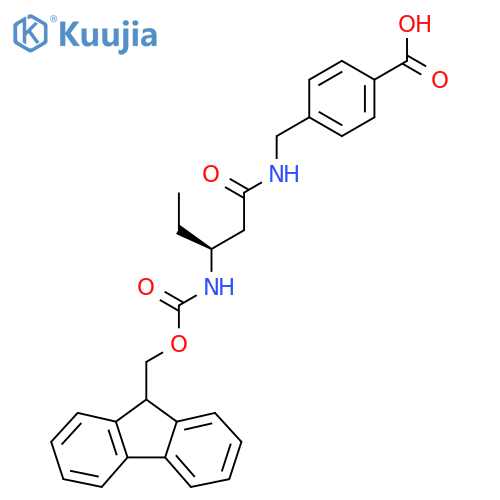Cas no 2171243-98-2 (4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid)
4-{(3S)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ペンタナミドメチル}安息香酸は、Fmoc保護基を有する光学活性なアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。本化合物の特徴は、(3S)配置のキラル中心を有するため、立体選択的なペプチド鎖の伸長が可能である点です。Fmoc基は穏やかな塩基条件で脱保護可能で、酸に強い特性を持つため、固相ペプチド合成(SPPS)に適しています。さらに、安息香酸部位はカップリング試薬との反応性が高く、効率的なアミド結合形成が期待できます。これらの特性から、高純度ペプチドの合成や複雑な修飾ペプチドの調製に有用です。

2171243-98-2 structure
商品名:4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid
- 2171243-98-2
- 4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid
- EN300-1574541
-
- インチ: 1S/C28H28N2O5/c1-2-20(15-26(31)29-16-18-11-13-19(14-12-18)27(32)33)30-28(34)35-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,20,25H,2,15-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t20-/m0/s1
- InChIKey: BMCXQVYTZHIUHW-FQEVSTJZSA-N
- ほほえんだ: O(C(N[C@H](CC(NCC1C=CC(C(=O)O)=CC=1)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.19982200g/mol
- どういたいしつりょう: 472.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574541-1000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
| Enamine | EN300-1574541-2500mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 2500mg |
$6602.0 | 2023-09-24 | ||
| Enamine | EN300-1574541-5000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
| Enamine | EN300-1574541-10000mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 10000mg |
$14487.0 | 2023-09-24 | ||
| Enamine | EN300-1574541-10.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1574541-1.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1574541-5.0g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1574541-2.5g |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1574541-500mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 500mg |
$3233.0 | 2023-09-24 | ||
| Enamine | EN300-1574541-50mg |
4-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}benzoic acid |
2171243-98-2 | 50mg |
$2829.0 | 2023-09-24 |
4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
2171243-98-2 (4-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}benzoic acid) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
